molecular formula C20H23N3O B246486 N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine

N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine

Cat. No. B246486
M. Wt: 321.4 g/mol
InChI Key: BKKUMZMZKHZEOF-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials for the treatment of lymphoma and other hematologic malignancies.

Mechanism of Action

N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine works by binding to the active site of BTK and preventing its phosphorylation and activation. This, in turn, leads to the inhibition of downstream signaling pathways that are essential for the survival and proliferation of cancer cells. N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has also been shown to inhibit other kinases that are involved in B-cell receptor signaling, such as AKT and ERK.
Biochemical and Physiological Effects:
In preclinical studies, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to induce apoptosis (programmed cell death) in lymphoma cells and to inhibit their proliferation. N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax. In addition, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is its specificity for BTK and other kinases involved in B-cell receptor signaling. This makes it a potentially effective therapy for lymphoma and other hematologic malignancies that are driven by this pathway. However, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine may have limitations in other types of cancer where BTK is not a key driver of tumor growth.

Future Directions

There are several potential future directions for the development of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted agents or immunotherapies, such as checkpoint inhibitors. Another area of interest is the development of more potent and selective BTK inhibitors that can overcome resistance mechanisms that may arise during treatment. Finally, there is also interest in exploring the use of BTK inhibitors in other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is a promising small molecule inhibitor that has shown efficacy in preclinical models of lymphoma and other hematologic malignancies. Its specificity for BTK and other kinases involved in B-cell receptor signaling make it a potentially effective therapy for these types of cancers. Future studies will continue to explore the potential of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine and other BTK inhibitors in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine involves several steps, including the formation of the imidazo[1,2-a]pyridine core, the introduction of the vinyl group, and the addition of the tert-butylamine moiety. The final product is obtained through a purification process that involves column chromatography and recrystallization.

Scientific Research Applications

N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been extensively studied in preclinical models of lymphoma and other hematologic malignancies. These studies have shown that N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine is a potent inhibitor of several key signaling pathways that are involved in the growth and survival of cancer cells. In particular, N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key mediator of B-cell receptor signaling in lymphoma cells.

properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-tert-butyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H23N3O/c1-20(2,3)22-19-16(21-18-11-7-8-14-23(18)19)13-12-15-9-5-6-10-17(15)24-4/h5-14,22H,1-4H3/b13-12+

InChI Key

BKKUMZMZKHZEOF-OUKQBFOZSA-N

Isomeric SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=C2)/C=C/C3=CC=CC=C3OC

SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=C2)C=CC3=CC=CC=C3OC

Canonical SMILES

CC(C)(C)NC1=C(N=C2N1C=CC=C2)C=CC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.